molecular formula C16H18N2O2 B8334321 Ethyl 4-amino-3-(benzylamino)benzoate

Ethyl 4-amino-3-(benzylamino)benzoate

Cat. No.: B8334321
M. Wt: 270.33 g/mol
InChI Key: RHORETSCRZLATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-(benzylamino)benzoate is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

ethyl 4-amino-3-(benzylamino)benzoate

InChI

InChI=1S/C16H18N2O2/c1-2-20-16(19)13-8-9-14(17)15(10-13)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11,17H2,1H3

InChI Key

RHORETSCRZLATF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of ethyl 3-(benzylamino)-4-nitrobenzoate (1.52 g, 5 mmol) in ethanol (50 mL) and acetic acid (7 mL) was added zinc dust (2.3 g, 35 mmol). After 1 hr at room temperature, the solids were filtered and the remaining solution was concentrated. The resulting residue was diluted with ethyl acetate (200 mL) and washed with dilute aq. NaHCO3 (1×100 mL), then the organic layer was dried (MgSO4), filtered and then concentrated to provide 1.44 g (˜100%) of crude ethyl 4-amino-3-(benzylamino)benzoate as an orange/brown oil. This material was used without further purification.
Name
ethyl 3-(benzylamino)-4-nitrobenzoate
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One

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